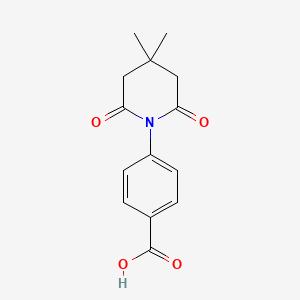
2-Ethyl-4,5-diphenyloxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4,5-diphenyloxazole is a heterocyclic compound belonging to the oxazole family. It is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,5-diphenyloxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzoyl glycine with acylating agents, followed by cyclization under specific conditions . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the desired oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including acylation, cyclization, and purification steps. The use of one-pot synthesis methods has been explored to simplify the process and improve efficiency . These methods aim to reduce the number of reaction steps and enhance the overall yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4,5-diphenyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to different substituted products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at different positions on the oxazole ring .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4,5-diphenyloxazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Ethyl-4,5-diphenyloxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Diphenyloxazole: Similar in structure but lacks the ethyl group at the 2-position.
2-(3’-Pyridyl)-5-phenyloxazole: Contains a pyridyl group instead of an ethyl group.
4-Methyl-2-aryl-5-(2-aryl/benzyl thiazol-4-yl) oxazole: Contains additional aryl and thiazolyl groups.
Uniqueness
2-Ethyl-4,5-diphenyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 2-position influences its reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
20662-94-6 |
|---|---|
Molekularformel |
C17H15NO |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
2-ethyl-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C17H15NO/c1-2-15-18-16(13-9-5-3-6-10-13)17(19-15)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
InChI-Schlüssel |
LRNAEIGJXGBLMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone](/img/structure/B13937692.png)
![2-Buten-1-one, 1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13937693.png)







